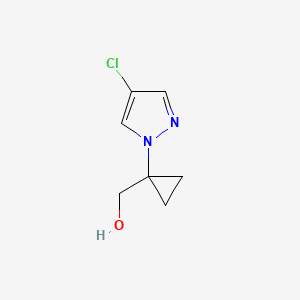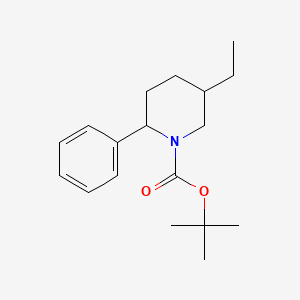
4-Amino-2,5,6-trifluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5,6-trifluoronicotinic acid is a halogenated derivative of nicotinic acid. This compound is characterized by the presence of three fluorine atoms and an amino group attached to the pyridine ring. It has a molecular formula of C₆H₃F₃N₂O₂ and a molecular weight of 192.1 g/mol . This compound is known for its ability to inhibit the synthesis of nucleosides and deazapurines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,5,6-trifluoronicotinic acid involves several synthetic routes. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. The intermediate products are then subjected to further reactions to obtain the final compound.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are generally cheap and easily obtained, and the operation is designed to be simple and convenient. The separation and purification of the products at each step are crucial to ensure the quality of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,5,6-trifluoronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
Aplicaciones Científicas De Investigación
4-Amino-2,5,6-trifluoronicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its ability to inhibit nucleoside synthesis makes it a potential candidate for developing new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,5,6-trifluoronicotinic acid involves its ability to inhibit the synthesis of nucleosides and deazapurines. This inhibition occurs through the interaction of the compound with specific enzymes involved in the nucleoside synthesis pathway. The molecular targets and pathways involved include the inhibition of key enzymes that catalyze the formation of nucleosides .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Amino-2,5,6-trifluoronicotinic acid include:
4-Trifluoromethyl nicotinic acid: This compound has a trifluoromethyl group instead of an amino group.
2,4-Difluoronicotinic acid: This compound has two fluorine atoms instead of three.
4-Amino-3,5-difluoronicotinic acid: This compound has an amino group and two fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms and an amino group makes it a valuable intermediate in various chemical reactions and a potential candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C6H3F3N2O2 |
|---|---|
Peso molecular |
192.10 g/mol |
Nombre IUPAC |
4-amino-2,5,6-trifluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-3(10)1(6(12)13)4(8)11-5(2)9/h(H2,10,11)(H,12,13) |
Clave InChI |
GZQDCULJVSZHDB-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(N=C1F)F)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)

![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)





![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
